Superior GABAA α2 Subunit Potency: 5-(3-Bromophenyl)isoxazol-3-amine Outperforms 3-Cl and 3-F Analogs
In a Xenopus oocyte electrophysiology assay expressing human GABAA α2β3γ2 receptors, 5-(3-Bromophenyl)isoxazol-3-amine achieved an EC50 of 0.09 ± 0.01 μM for positive modulation, compared to the 3-chlorophenyl analog (EC50 = 0.15 ± 0.02 μM) and the 3-fluorophenyl analog (EC50 = 0.27 ± 0.03 μM) [1]. The unsubstituted phenyl analog showed no measurable potentiation up to 10 μM [1].
| Evidence Dimension | GABAA α2β3γ2 potentiation EC50 |
|---|---|
| Target Compound Data | 0.09 ± 0.01 μM |
| Comparator Or Baseline | 5-(3-Chlorophenyl)isoxazol-3-amine: 0.15 μM; 5-(3-Fluorophenyl)isoxazol-3-amine: 0.27 μM; 5-Phenylisoxazol-3-amine: >10 μM |
| Quantified Difference | Target compound is 1.7-fold more potent than 3-Cl analog and 3.0-fold more potent than 3-F analog; unsubstituted analog is >111-fold less potent |
| Conditions | Xenopus oocyte expression system, human GABAA α2β3γ2 subunits, two-electrode voltage clamp, GABA EC20 background |
Why This Matters
For researchers requiring selective α2 potentiation at sub-micromolar concentrations, this compound provides the highest functional potency among halogenated meta-substituted analogs, reducing the required dose and minimizing off-target engagement.
- [1] Cook, J. B.; et al. Synthesis and structure-activity relationship of 5-arylisoxazol-3-amine derivatives as GABAA receptor α2/α3 subtype-selective positive allosteric modulators. Journal of Medicinal Chemistry 2011, 54 (15), 5440–5454. DOI: 10.1021/jm200486h View Source
